1-(3-Fluorosulfonyloxyphenyl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorosulfonyloxyphenyl)triazole is a chemical compound belonging to the class of triazoles, which are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain. Triazoles are known for their high thermal, chemical, and biological stability, making them valuable in various fields .
Mechanism of Action
Target of Action
1-(3-Fluorosulfonyloxyphenyl)triazole, also known as EN300-7554579, is a triazole compound. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . .
Mode of Action
Triazole compounds are known to interact with their targets, causing changes in their function . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to bind with a variety of enzymes and receptors . The downstream effects of these interactions depend on the specific targets and the nature of the interactions.
Pharmacokinetics
The pharmacokinetics of triazoles have been studied extensively in other contexts . The impact of these properties on the bioavailability of this compound remains to be determined.
Result of Action
Triazole compounds are known to have various effects, including antifungal, antibacterial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Action Environment
It is known that triazole compounds can be found in various environments, including surface waters . The specific environmental factors that influence the action of this compound remain to be determined.
Preparation Methods
The synthesis of 1-(3-Fluorosulfonyloxyphenyl)triazole typically involves the use of 1-bromoethenesulfonyl fluoride as a synthetic equivalent for acetylenesulfonyl fluoride. This method allows for the preparation of 4-sulfonyl fluoride-substituted 1,2,3-triazoles . The reaction conditions often include the use of acidic reagents such as potassium hydrogen difluoride (KHF2) in place of potassium fluoride (KF) to achieve the desired functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
1-(3-Fluorosulfonyloxyphenyl)triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring allows for nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include sulfonyl, amine, and substituted triazole derivatives .
Scientific Research Applications
1-(3-Fluorosulfonyloxyphenyl)triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1-(3-Fluorosulfonyloxyphenyl)triazole can be compared with other similar compounds, such as:
1,2,3-Triazole: Known for its broad range of biological activities and stability.
1,2,4-Triazole: Slightly more potent than 1,2,3-triazole in certain applications.
Fluorinated Triazoles: Compounds with similar fluorine substituents that enhance their functionality and reactivity.
The uniqueness of this compound lies in its specific combination of the triazole ring and the fluorosulfonyloxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABXUWXCIQANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.